molecular formula C24H23N7O2 B2357741 (4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1206995-75-6

(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No. B2357741
CAS RN: 1206995-75-6
M. Wt: 441.495
InChI Key: RWDVZFVTXBHTBI-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridazinone and triazole . It has been synthesized for research purposes . The IUPAC name of a similar compound is 4-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one .

Scientific Research Applications

Acetylcholinesterase Inhibitors

This compound has been studied for its potential as an acetylcholinesterase inhibitor . Acetylcholinesterase is an important enzyme in acetylcholine hydrolysis, and its inhibition is a key drug target to increase acetylcholine levels, which is particularly relevant in the treatment of Alzheimer’s disease .

Butyrylcholinesterase Inhibitors

In addition to acetylcholinesterase, the compound has also been evaluated for its inhibitory effects on butyrylcholinesterase (BChE) . BChE is another enzyme that plays a role in cholinergic transmission, and its inhibition can also contribute to increased acetylcholine levels .

Alzheimer’s Disease Treatment

The compound’s potential as an acetylcholinesterase and butyrylcholinesterase inhibitor makes it a candidate for the treatment of Alzheimer’s disease . Alzheimer’s disease is a neurodegenerative disease characterized by a decrease in cholinergic transmission, impairing cognitive functions .

Antitumor and Cytotoxic Activity

Thiazole derivatives, which include this compound, have been studied for their antitumor and cytotoxic activity . This makes them potential candidates for the development of new anticancer drugs .

Phosphodiesterase 3 Inhibition

The compound has been evaluated for its ability to inhibit phosphodiesterase 3 (PDE3) . PDE3 inhibitors have been used in the treatment of heart failure and other cardiovascular conditions .

Vasodilatory Activity

Some derivatives of the compound have been reported to exhibit vasodilatory activity . This could make them useful in the treatment of conditions such as hypertension .

Future Directions

The compound has potential applications in the treatment of Alzheimer’s disease . Future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and evaluating its safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name

[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O2/c1-33-20-9-7-18(8-10-20)21-11-12-23(27-26-21)29-13-15-30(16-14-29)24(32)22-17-25-31(28-22)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDVZFVTXBHTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

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